methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Overview
Description
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H14F3N3O6 and a molecular weight of 377.27 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a piperidine ring substituted with a dinitro-trifluoromethylphenyl group and a methyl ester group.
Preparation Methods
The synthesis of methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the formation of the piperidine ring and subsequent esterification to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into its potential pharmacological properties, including its effects on specific biological pathways, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate can be compared with similar compounds like:
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(1H-pyrrol-1-ylmethyl)piperidine: Similar structure but with a pyrrole group instead of a methyl ester.
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-4-(2-methoxy-5-methyl)semicarbazide: Contains a semicarbazide group instead of a piperidine ring.
Properties
IUPAC Name |
methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c1-26-13(21)8-2-4-18(5-3-8)12-10(19(22)23)6-9(14(15,16)17)7-11(12)20(24)25/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFODCBXYUVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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